molecular formula C13H26N2 B13637540 n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylpropan-1-amine

n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylpropan-1-amine

Cat. No.: B13637540
M. Wt: 210.36 g/mol
InChI Key: OIPJRQXRQWZXIN-UHFFFAOYSA-N
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Description

n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylpropan-1-amine: is a complex organic compound that belongs to the family of tropane alkaloids.

Preparation Methods

The synthesis of n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylpropan-1-amine typically involves multiple steps. One common method starts with the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . Another approach involves the desymmetrization of achiral tropinone derivatives . Industrial production methods often rely on these synthetic routes but are optimized for large-scale production .

Chemical Reactions Analysis

n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylpropan-1-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylpropan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. It can modulate the activity of these receptors, leading to various physiological effects. The exact pathways involved depend on the specific application and target receptor .

Comparison with Similar Compounds

n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylpropan-1-amine is unique due to its specific bicyclic structure. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and applications .

Properties

Molecular Formula

C13H26N2

Molecular Weight

210.36 g/mol

IUPAC Name

N-[2-(8-azabicyclo[3.2.1]octan-3-yl)ethyl]-N-methylpropan-1-amine

InChI

InChI=1S/C13H26N2/c1-3-7-15(2)8-6-11-9-12-4-5-13(10-11)14-12/h11-14H,3-10H2,1-2H3

InChI Key

OIPJRQXRQWZXIN-UHFFFAOYSA-N

Canonical SMILES

CCCN(C)CCC1CC2CCC(C1)N2

Origin of Product

United States

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